molecular formula C19H22N2O B248309 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide

Cat. No. B248309
M. Wt: 294.4 g/mol
InChI Key: RTIXNDCLLAJULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide, also known as DIPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIPTP belongs to the class of isoquinoline derivatives and has been studied for its possible use in treating various diseases.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide is not fully understood, but it is believed to act through multiple pathways. In Parkinson's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the aggregation of alpha-synuclein by binding to its N-terminal region. In Alzheimer's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the formation of beta-amyloid plaques by binding to the beta-secretase enzyme, which is involved in the production of beta-amyloid. In cancer, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to have a range of biochemical and physiological effects. In Parkinson's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to reduce the accumulation of alpha-synuclein in the brain and improve motor function in animal models. In Alzheimer's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to reduce the levels of beta-amyloid in the brain and improve cognitive function in animal models. In cancer, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it accessible for researchers. However, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the study of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide's potential therapeutic applications in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide and to develop more effective treatments based on this compound.

Synthesis Methods

The synthesis of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide involves the reaction of 2-(p-Tolyl)acetonitrile with 3,4-Dihydroisoquinoline in the presence of a base and a palladium catalyst. The reaction proceeds through a Heck coupling reaction, resulting in the formation of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide. The yield of the reaction is typically around 70-80%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the aggregation of alpha-synuclein, a protein that is believed to play a role in the development of the disease. In Alzheimer's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been studied for its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In cancer, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

properties

Product Name

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C19H22N2O/c1-15-6-8-18(9-7-15)20-19(22)11-13-21-12-10-16-4-2-3-5-17(16)14-21/h2-9H,10-14H2,1H3,(H,20,22)

InChI Key

RTIXNDCLLAJULP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.